2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid
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Overview
Description
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid is an organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of Methoxyacetic Acid Moiety: The methoxyacetic acid moiety can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are utilized under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxyacetic acid moiety may facilitate its transport and metabolism within biological systems.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl and methoxyacetic acid groups, resulting in different chemical properties and biological activities.
Trifluoromethylpyrrolidine: Contains the trifluoromethyl group but lacks the methoxyacetic acid moiety, leading to variations in reactivity and application.
Methoxyacetic acid derivatives: These compounds share the methoxyacetic acid moiety but differ in the attached functional groups, affecting their overall behavior.
Uniqueness
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid is unique due to the combination of its trifluoromethyl group and methoxyacetic acid moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12F3NO3 |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-[[1-(trifluoromethyl)pyrrolidin-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)12-3-1-2-6(12)4-15-5-7(13)14/h6H,1-5H2,(H,13,14) |
InChI Key |
NSCREODWCPBXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(F)(F)F)COCC(=O)O |
Origin of Product |
United States |
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